molecular formula C8H16N2O4 B557196 Boc-D-2,3-diaminopropionic acid CAS No. 76387-70-7

Boc-D-2,3-diaminopropionic acid

Cat. No.: B557196
CAS No.: 76387-70-7
M. Wt: 204.22 g/mol
InChI Key: KRJLRVZLNABMAT-RXMQYKEDSA-N
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Description

Boc-D-2,3-diaminopropionic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H16N2O4 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s known that this compound is used as a reactant in the synthesis of various peptides , suggesting that its targets could be diverse depending on the specific peptide it’s incorporated into.

Mode of Action

Boc-D-Dap-OH interacts with its targets through its incorporation into peptide chains . The specific interactions and resulting changes would depend on the structure and function of the peptide it’s part of.

Biochemical Pathways

Boc-D-Dap-OH is involved in the synthesis of various peptides . These peptides can then participate in a wide range of biochemical pathways, with the specific pathways and downstream effects depending on the nature of the peptide.

Result of Action

The molecular and cellular effects of Boc-D-Dap-OH’s action would depend on the specific peptides it’s incorporated into and the biochemical pathways these peptides are involved in .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of Boc-D-Dap-OH . .

Biochemical Analysis

Biochemical Properties

Boc-D-Dap-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound is often used in solid-phase peptide synthesis, where it acts as a building block for creating complex peptides. Boc-D-Dap-OH interacts with enzymes such as glucosamine synthase and myosin kinase, inhibiting their activity and thus affecting the synthesis of glucosamine and the phosphorylation of myosin, respectively .

Cellular Effects

Boc-D-Dap-OH influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect cell function by altering the activity of enzymes and proteins involved in these processes. For example, by inhibiting glucosamine synthase, Boc-D-Dap-OH can impact the synthesis of glucosamine, a key component of glycosaminoglycans, which are essential for cell signaling and structural integrity . Additionally, the inhibition of myosin kinase by Boc-D-Dap-OH can affect muscle contraction and other cellular movements .

Molecular Mechanism

At the molecular level, Boc-D-Dap-OH exerts its effects through binding interactions with specific biomolecules. The Boc protective group allows the compound to selectively interact with target enzymes and proteins, inhibiting their activity. For instance, Boc-D-Dap-OH binds to the active site of glucosamine synthase, preventing the enzyme from catalyzing the formation of glucosamine . Similarly, the compound binds to myosin kinase, inhibiting its ability to phosphorylate myosin and thus affecting muscle contraction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-D-Dap-OH can change over time due to its stability and degradation. The compound is relatively stable when stored at room temperature but can degrade over time, especially when exposed to light and moisture . Long-term studies have shown that Boc-D-Dap-OH can have lasting effects on cellular function, particularly in in vitro studies where it continues to inhibit enzyme activity over extended periods .

Dosage Effects in Animal Models

The effects of Boc-D-Dap-OH vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant adverse effects. At higher doses, Boc-D-Dap-OH can exhibit toxic effects, including cellular toxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s inhibitory effects plateau at a certain dosage, beyond which no additional inhibition occurs .

Metabolic Pathways

Boc-D-Dap-OH is involved in several metabolic pathways, primarily those related to amino acid metabolism and peptide synthesis. The compound interacts with enzymes such as glucosamine synthase and myosin kinase, affecting their activity and thus influencing metabolic flux and metabolite levels . Boc-D-Dap-OH can also be metabolized by cellular enzymes, leading to the formation of various metabolites that can further impact cellular function .

Transport and Distribution

Within cells and tissues, Boc-D-Dap-OH is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via amino acid transporters and subsequently distributed to various cellular compartments . Boc-D-Dap-OH’s localization and accumulation within cells can affect its activity and function, particularly in tissues where its target enzymes are highly expressed .

Subcellular Localization

Boc-D-Dap-OH’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on target enzymes and proteins . For example, Boc-D-Dap-OH may localize to the cytoplasm, where it interacts with glucosamine synthase and myosin kinase, inhibiting their activity and affecting cellular processes .

Properties

IUPAC Name

(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJLRVZLNABMAT-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427317
Record name Boc-D-2,3-diaminopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76387-70-7
Record name Boc-D-2,3-diaminopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-N-(tert-butoxycarbonyl)-D-alanine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.